
4-Morpholineacetamide, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both amine and ether functional groups. The compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetamide, monohydrochloride typically involves the reaction of morpholine with acetic anhydride to form 4-morpholineacetamide. This intermediate is then treated with hydrochloric acid to yield the monohydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholineacetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of morpholine.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Comparación Con Compuestos Similares
- N-(2-Bromophenyl)-4-morpholineacetamide, monohydrochloride
- N-(2-Iodophenyl)-4-morpholineacetamide, monohydrochloride
Comparison: 4-Morpholineacetamide, monohydrochloride is unique due to its specific functional groups and the presence of the morpholine ring. Compared to its bromophenyl and iodophenyl analogs, it may exhibit different reactivity and biological activity. The presence of different substituents on the phenyl ring can significantly alter the compound’s properties, making it suitable for various applications.
Propiedades
Número CAS |
77966-65-5 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O2 |
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-4-11(14)13(10)15-12(17)9-16-5-7-18-8-6-16;/h2-4H,5-9H2,1H3,(H,15,17);1H |
Clave InChI |
FBPSDSPIRTWQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


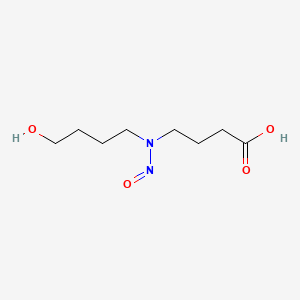


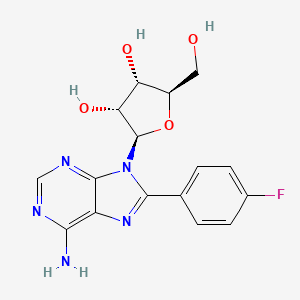
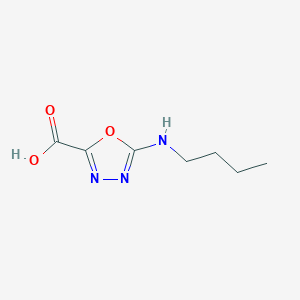
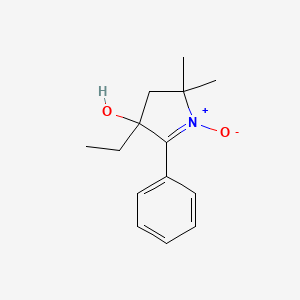
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
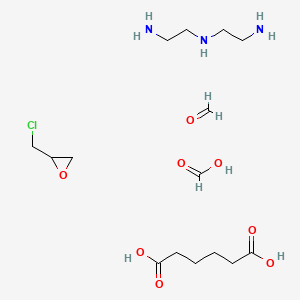

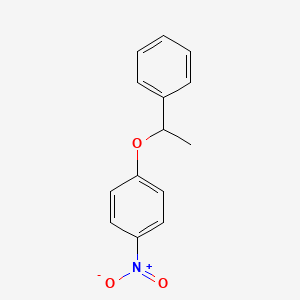

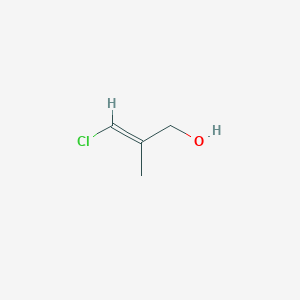
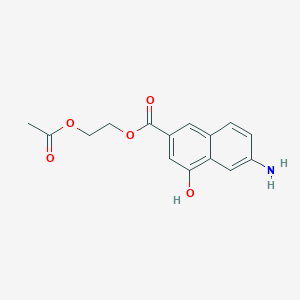
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
